molecular formula C18H21FN2O2 B1437982 N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide CAS No. 1020057-36-6

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide

Cat. No. B1437982
CAS RN: 1020057-36-6
M. Wt: 316.4 g/mol
InChI Key: HWHUXUTVQBQCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide, otherwise known as FIPB, is a fluorinated benzamide derivative that has been extensively studied in recent years. FIPB has a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery.

Scientific Research Applications

Comprehensive Analysis of “N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide” (LMK-235) Applications

Pancreatic Neuroendocrine Tumors (pNET) Treatment: LMK-235 has been studied for its effects as a selective class IIA HDAC inhibitor in pancreatic neuroendocrine tumor cell lines, BON-1 and QGP-1. It represents a potential therapeutic approach by modifying epigenetic mechanisms in pNET .

Dental Tissue Regeneration: This compound induces the differentiation of odontoblasts in dental pulp cells, playing a significant role in dental tissue regeneration .

Breast Cancer Variant (BCVY) Treatment: In breast cancer variants, particularly BCVY, LMK-235 has shown promise as a potential treatment due to its inhibition of HDAC5, which is associated with lower survival rates in these cancer types .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-(3-methylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-12(2)9-10-23-15-6-3-13(4-7-15)18(22)21-17-11-14(20)5-8-16(17)19/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUXUTVQBQCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-(isopentyloxy)-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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